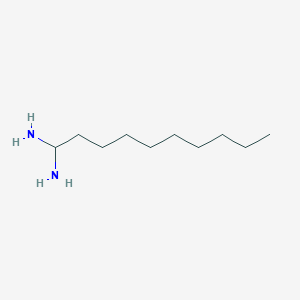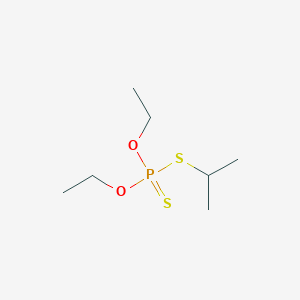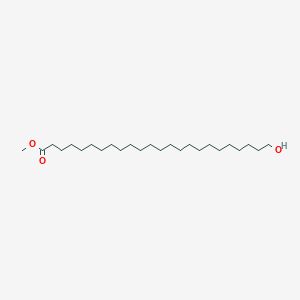
Methyl 24-hydroxytetracosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 24-hydroxytetracosanoate is a chemical compound with the molecular formula C25H50O3. It is an ester derived from tetracosanoic acid, also known as lignoceric acid, and methanol. This compound is characterized by the presence of a hydroxyl group at the 24th carbon position of the tetracosanoic acid chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 24-hydroxytetracosanoate can be synthesized through the esterification of 24-hydroxytetracosanoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 24-hydroxytetracosanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 24-oxotetracosanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, 24-hydroxytetracosanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: 24-oxotetracosanoate
Reduction: 24-hydroxytetracosanol
Substitution: Various substituted derivatives depending on the reagent used
Applications De Recherche Scientifique
Methyl 24-hydroxytetracosanoate has several applications in scientific research, including:
Chemistry: It is used as a reference compound in the study of long-chain fatty acid esters and their derivatives.
Biology: The compound is used in the study of lipid metabolism and the role of hydroxylated fatty acids in biological systems.
Medicine: Research on this compound includes its potential use in drug delivery systems and as a component in lipid-based formulations.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of methyl 24-hydroxytetracosanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The hydroxyl group at the 24th carbon position allows for specific interactions with enzymes, influencing the compound’s biological activity. The ester group facilitates its incorporation into lipid bilayers, affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-hydroxytetracosanoate: Similar in structure but with the hydroxyl group at the 2nd carbon position.
Methyl lignocerate: The ester of tetracosanoic acid without the hydroxyl group.
Uniqueness
Methyl 24-hydroxytetracosanoate is unique due to the specific positioning of the hydroxyl group, which imparts distinct chemical and biological properties. This positioning allows for unique interactions with enzymes and lipid membranes, differentiating it from other hydroxylated and non-hydroxylated long-chain fatty acid esters.
Propriétés
Numéro CAS |
37477-30-8 |
|---|---|
Formule moléculaire |
C25H50O3 |
Poids moléculaire |
398.7 g/mol |
Nom IUPAC |
methyl 24-hydroxytetracosanoate |
InChI |
InChI=1S/C25H50O3/c1-28-25(27)23-21-19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-22-24-26/h26H,2-24H2,1H3 |
Clé InChI |
NCWSJQBNRVEQAI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCCCCCCCCCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


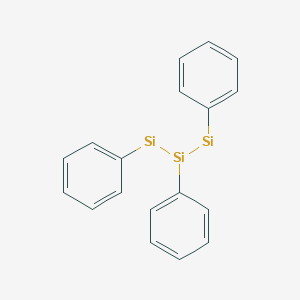
![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrobenzonitrile](/img/structure/B14667130.png)
![Adenosine, 2'-deoxy-5'-O-[(4-methoxyphenyl)diphenylmethyl]-](/img/structure/B14667133.png)

![4-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14667155.png)
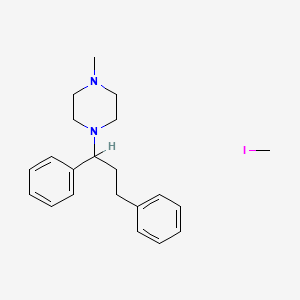

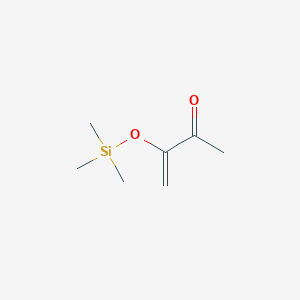
![4-Methyl-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14667182.png)
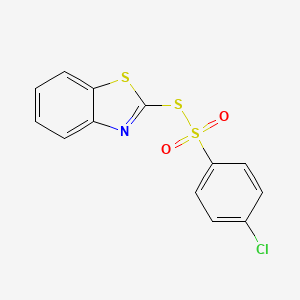
![3,4-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14667192.png)

